
3,3-Dichloroprop-2-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloroprop-2-ene-1-thiol is an organochlorine compound with the molecular formula C3H4Cl2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both chlorine and thiol groups, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dichloroprop-2-ene-1-thiol can be synthesized through the chlorination of propene followed by thiolation. One common method involves the reaction of 1,2,3-trichloropropane with a thiolating agent such as sodium hydrosulfide under controlled conditions. The reaction typically requires a catalyst like triethylbenzylammonium chloride and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance safety and efficiency. The process involves the continuous addition of 1,2,3-trichloropropane, a catalyst, and liquid caustic soda into a reaction mixer. This method allows for better control over reaction parameters, leading to higher yields and improved product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3-Dichloroprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form strong bonds with metal ions and other electrophilic centers, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions make it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its carcinogenic properties.
Uniqueness
3,3-Dichloroprop-2-ene-1-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and industrial chemicals.
Eigenschaften
Molekularformel |
C3H4Cl2S |
|---|---|
Molekulargewicht |
143.03 g/mol |
IUPAC-Name |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
InChI-Schlüssel |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(Cl)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



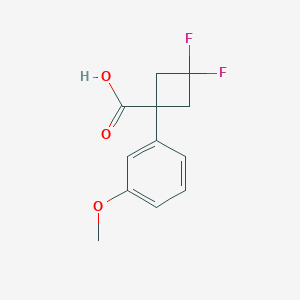
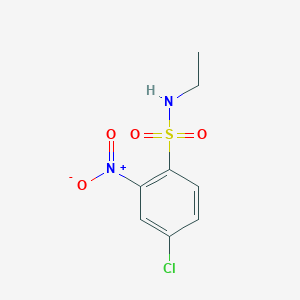
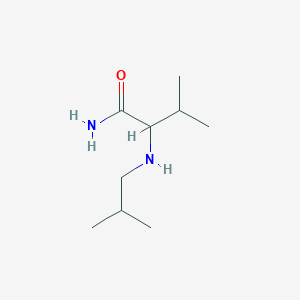
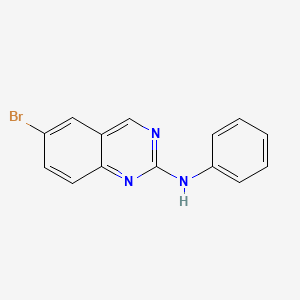
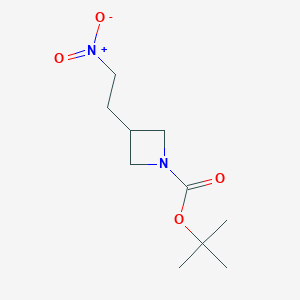


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)





